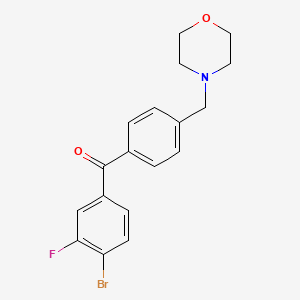

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

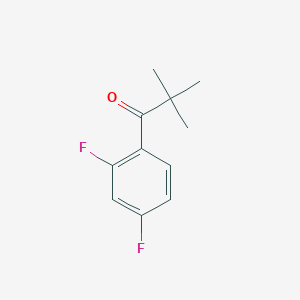

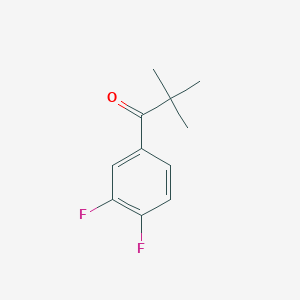

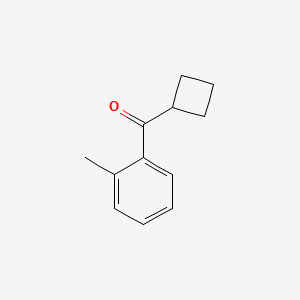

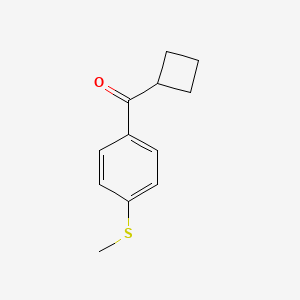

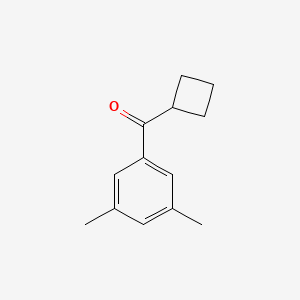

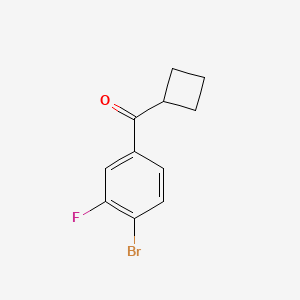

“4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24 . It is widely utilized in scientific research due to its diverse applications. This compound’s unique structure enables its utilization in various fields, including pharmaceutical development, organic synthesis, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Photoreduction Studies

This compound is used in the study of photoreduction processes. Researchers at Oregon State University conducted experiments to determine the quantum efficiency of photoreduction, converting benzophenones into substituted benzopinacols . Such studies are crucial for understanding the photochemical behavior of benzophenones and can lead to the development of new photoactive materials.

Synthesis of Benzopinacol Derivatives

Due to its bromo and fluoro substituents, this compound is an excellent candidate for synthesizing benzopinacol derivatives through photoreduction. These derivatives have potential applications in creating new materials with unique optical properties .

Friedel-Crafts Acylation Reactions

The compound can be synthesized using Friedel-Crafts acylation reactions, a fundamental method in organic chemistry. This process involves the introduction of acyl groups into aromatic rings and is pivotal in the synthesis of various aromatic ketones .

Phosphorescence Studies

Benzophenones are known for their phosphorescent properties. Studies involving substituted benzophenones, like 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone, can provide insights into the phosphorescence mechanism at room temperature, which is significant for developing new luminescent materials .

Material Science Applications

The unique structure of this compound makes it suitable for material science research, particularly in the development of polymers with specific light absorption and emission properties. This can lead to advancements in the field of optoelectronics .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in spectroscopic analysis due to its distinct spectroscopic signatures. It can help in the identification and quantification of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of “4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is not specified in the available literature. Its effects would likely depend on the specific context of its use, particularly in pharmaceutical or material science applications.

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMZBYLUSELBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642641 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-20-2 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.